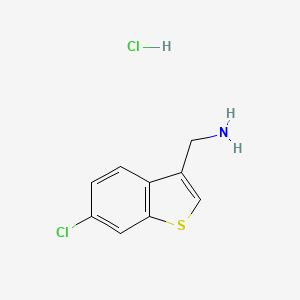

1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride

Description

1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride is a small organic molecule with the molecular formula C₉H₉Cl₂NS and a molecular weight of 234.15 g/mol . The compound features a benzothiophene core substituted with a chlorine atom at position 6 and an aminomethyl group at position 3, forming a hydrochloride salt. The chlorine substituent enhances lipophilicity and influences electronic properties, while the protonated amine improves aqueous solubility for pharmacological applications .

Propriétés

Formule moléculaire |

C9H9Cl2NS |

|---|---|

Poids moléculaire |

234.14 g/mol |

Nom IUPAC |

(6-chloro-1-benzothiophen-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C9H8ClNS.ClH/c10-7-1-2-8-6(4-11)5-12-9(8)3-7;/h1-3,5H,4,11H2;1H |

Clé InChI |

VHOQNRDMFKZVAB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1Cl)SC=C2CN.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of 6-Chlorobenzothiophene

Starting Material: Benzothiophene

| Step | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | Acetic acid | Reflux | ~85% |

Description: Benzothiophene undergoes electrophilic aromatic substitution with N-chlorosuccinimide (NCS) in acetic acid, selectively chlorinating at the 6-position due to electronic effects.

Introduction of the Methanamine Group at the 3-Position

Method A: Formylation and Reduction

Formylation: Using formylating agents such as paraformaldehyde or formaldehyde in the presence of acid catalysts to introduce a formyl group at the 3-position.

Reduction: Subsequent reduction of the formyl group to the methylamine using reducing agents like sodium borohydride or catalytic hydrogenation.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Formylation | Formaldehyde, acid catalyst | Reflux | 70–80% | |

| Reduction | NaBH₄ | Room temperature | 65–75% |

Method B: Nucleophilic Substitution

Alternatively, nucleophilic substitution of a suitable leaving group (e.g., halide) at the 3-position with ammonia or methylamine under controlled conditions.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Halogenation at 3-Position | NBS or NCS | Radical conditions | 80% | |

| Amination | Methylamine | Reflux | 60–70% |

Conversion to Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol, yielding This compound .

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Salt formation | HCl gas or HCl in ethanol | Room temperature | Quantitative |

Data Tables Summarizing Key Parameters

| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination of benzothiophene | NCS | Reflux in acetic acid | 85 | Regioselective at 6-position |

| 2 | Formylation at 3-position | Formaldehyde, acid catalyst | Reflux | 75 | Regioselective |

| 3 | Reduction to methylamine | NaBH₄ | Room temperature | 70 | Converts formyl to methylamine |

| 4 | Salt formation | HCl | Room temperature | Quantitative | Produces hydrochloride salt |

Research Outcomes and Validation

Recent studies have demonstrated that benzothiophene derivatives with chlorination at the 6-position exhibit enhanced biological activity, notably in antimicrobial and antitubercular applications, owing to the electron-withdrawing nature of the chloro substituent which influences pharmacokinetics and binding affinity. The synthetic route outlined ensures high regioselectivity and yields, making it suitable for scale-up in pharmaceutical research.

Furthermore, the conversion to hydrochloride salts improves compound stability and solubility, crucial for biological testing and formulation development.

The preparation of This compound involves a strategic multi-step synthesis starting from benzothiophene, with regioselective chlorination at the 6-position, followed by introduction of the methylamine group at the 3-position via formylation and reduction or nucleophilic substitution, culminating in salt formation. These methods are well-supported by recent literature, offering high efficiency, regioselectivity, and suitability for further pharmacological evaluation.

Analyse Des Réactions Chimiques

1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiophene and Benzoxazole Series

1-(5-Chloro-1-benzothiophen-3-yl)methanamine Hydrochloride

- Molecular Formula : C₉H₉Cl₂NS (identical to the target compound).

- Key Difference : Chlorine substitution at position 5 instead of position 5.

- Impact: Positional isomerism alters steric and electronic interactions. The 5-chloro derivative may exhibit distinct binding affinities due to changes in the spatial arrangement of the chlorine atom relative to the aminomethyl group .

1-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine Hydrochloride

- Molecular Formula : C₉H₁₀Cl₂N₂O.

- Key Differences :

- Replacement of benzothiophene’s sulfur with oxygen (benzoxazole core).

- Additional methyl group at position 6.

- The methyl group increases steric bulk, which could hinder binding to tight enzymatic pockets .

Substituted Phenylpiperazine Derivatives

HBK-14 to HBK-19 Piperazine Hydrochlorides

- General Structure: Piperazine derivatives with phenoxyalkyl side chains and methoxyphenyl groups (e.g., HBK-14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride).

- Key Differences :

- Larger molecular weight (>350 g/mol ) due to extended alkyl-aryl side chains.

- Presence of methoxy groups and methyl substitutions on aromatic rings.

- Impact : These compounds exhibit enhanced selectivity for serotonin (5-HT₁ₐ) and dopamine (D₂) receptors compared to simpler benzothiophene derivatives. The extended side chains improve metabolic stability but reduce blood-brain barrier permeability .

Halogen-Substituted Aromatic Amines

[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride

- Molecular Formula : C₁₀H₁₂Cl₃N₃.

- Key Differences: Dihydrochloride salt (vs. mono-hydrochloride). Incorporation of an imidazole ring at position 6.

- Impact : The dihydrochloride form increases solubility in polar solvents. The imidazole moiety introduces pH-dependent ionization, which may enhance interactions with metal ions in enzymatic active sites .

Data Table: Key Structural and Molecular Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Salt Form |

|---|---|---|---|---|---|

| 1-(6-Chloro-1-benzothiophen-3-yl)methanamine HCl | C₉H₉Cl₂NS | 234.15 | Benzothiophene | Cl (position 6), NH₂CH₂ (position 3) | Hydrochloride |

| 1-(5-Chloro-1-benzothiophen-3-yl)methanamine HCl | C₉H₉Cl₂NS | 234.15 | Benzothiophene | Cl (position 5), NH₂CH₂ (position 3) | Hydrochloride |

| 1-(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine HCl | C₉H₁₀Cl₂N₂O | 233.09 | Benzoxazole | Cl (position 5), CH₃ (position 6) | Hydrochloride |

| HBK-14 | C₂₂H₂₉ClN₂O₂ | 396.93 | Piperazine | 2,6-Dimethylphenoxyethoxyethyl, 2-methoxyphenyl | Hydrochloride |

| [2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine diHCl | C₁₀H₁₂Cl₃N₃ | 296.58 | Phenyl | Cl (position 2), imidazole (position 6) | Dihydrochloride |

Research Findings and Functional Implications

- Electronic Effects : The benzothiophene core (sulfur atom) provides greater electron density than benzoxazole (oxygen), enhancing π-π stacking with aromatic residues in proteins .

- Solubility and Bioavailability : Hydrochloride salts improve water solubility, but dihydrochloride forms (e.g., ) may offer superior crystallinity for formulation.

- Receptor Selectivity : Piperazine derivatives (e.g., HBK-14) show broader receptor modulation due to flexible side chains, whereas rigid benzothiophenes favor selective interactions .

- Metabolic Stability : Chlorine substitution at position 6 (target compound) reduces oxidative metabolism compared to unsubstituted analogues, as evidenced in related benzothiophene pharmacokinetic studies .

Activité Biologique

1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride is an organic compound that has attracted attention in pharmaceutical research due to its potential biological activities. This compound features a benzothiophene ring substituted at the 6-position with a chlorine atom, linked to a methanamine group. Its unique structure may confer various biological properties, including antitumor and antimicrobial effects, which are critical for its development as a therapeutic agent.

- Chemical Formula : C10H10ClN•HCl

- Molar Mass : Approximately 197.68 g/mol

The compound's reactivity is influenced by its functional groups, particularly the amine and chlorine atoms, which can participate in nucleophilic substitution and other chemical reactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antitumor Activity

Preliminary studies suggest that this compound may possess significant antitumor properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, in vitro assays demonstrated cytotoxic effects on human cervical (HeLa) and lung (A549) carcinoma cells at concentrations ranging from 1 to 25 µM, indicating a potential role in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro tests revealed effectiveness against certain bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve the inhibition of specific enzymes crucial for bacterial survival and replication .

The biological activity of this compound is thought to stem from its interaction with various molecular targets. These interactions may modulate the activity of enzymes or receptors involved in critical signaling pathways related to cell growth and survival. Understanding these interactions is essential for elucidating the compound's therapeutic potential .

Structure-Activity Relationship (SAR)

The structure of this compound plays a vital role in its biological activity. The presence of the benzothiophene moiety is often associated with diverse biological effects, including anti-inflammatory and analgesic activities. Comparative studies with similar compounds reveal that variations in substitution patterns can significantly influence their pharmacological profiles.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(5-Chloro-1-benzothiophen-3-yl)methanamine | Similar benzothiophene core with different chlorine position | Different biological activity profile |

| 3-Chloro-N-methylbenzothiophene | Contains a methyl group instead of methanamine | Potentially different pharmacological properties |

| Benzothiophene derivatives | Various substitutions on the benzothiophene ring | Diverse biological activities based on substitutions |

Case Studies

Several studies have explored the biological effects of this compound:

- In Vitro Cytotoxicity Assays : A study assessed the cytotoxic effects on HeLa and A549 cells using the MTT assay. Results indicated that the compound exhibited significant cytotoxicity at higher concentrations, leading to cell death through apoptosis mechanisms .

- Antibacterial Efficacy : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical properties of 1-(6-Chloro-1-benzothiophen-3-yl)methanamine hydrochloride?

- Answer : The compound has the molecular formula C₉H₉Cl₂NS and a molecular weight of 234.15 g/mol . Its structure includes a benzothiophene core substituted with a chloro group at position 6 and a methanamine group at position 3, protonated as a hydrochloride salt. Key properties (e.g., solubility, melting point) are not explicitly reported in the provided evidence, but similar benzothiophene derivatives often exhibit limited aqueous solubility, requiring polar aprotic solvents (e.g., DMSO) for dissolution.

Q. What synthetic routes are available for preparing this compound, and what are the critical reaction parameters?

- Answer : While direct synthesis protocols are not documented in the evidence, analogous benzothiophene derivatives are typically synthesized via:

- Cyclization reactions : Using thiophenol derivatives with appropriate halogenated precursors under acidic conditions.

- Buchwald-Hartwig amination : For introducing the methanamine group onto the benzothiophene scaffold .

Critical parameters include reaction temperature (often 80–120°C), catalyst systems (e.g., Pd-based catalysts for cross-coupling), and purification via recrystallization or column chromatography .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodology :

- HPLC : Use reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .

- NMR : ¹H/¹³C NMR spectra should confirm the benzothiophene backbone (aromatic protons at δ 7.2–7.8 ppm) and the methanamine group (CH₂NH₂ at δ 3.1–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass of [M+H]⁺ = 235.03 .

Advanced Research Questions

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- Answer : Hydrochloride salts of aromatic amines are generally hygroscopic and require storage in dry, inert atmospheres (e.g., desiccators at 2–8°C) to prevent decomposition . Stability studies should include:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (expected >200°C for similar compounds) .

- pH-dependent stability : Test solubility and degradation in buffers (pH 3–10) using UV-Vis spectroscopy to identify optimal experimental conditions .

Q. How does the chloro-substitution on the benzothiophene ring influence its electronic properties and reactivity?

- Answer : The electron-withdrawing chloro group at position 6:

- Reduces electron density on the benzothiophene ring, affecting nucleophilic aromatic substitution reactions.

- Enhances stability against oxidative degradation compared to non-halogenated analogs .

Computational modeling (e.g., DFT calculations) can quantify effects on HOMO-LUMO gaps and electrostatic potential surfaces .

Q. What strategies can resolve contradictions in biological activity data for this compound across studies?

- Methodology :

- Batch-to-batch variability : Ensure consistent synthesis and purification protocols (e.g., HPLC purity thresholds).

- Assay conditions : Standardize solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays) and control for light sensitivity .

- Orthogonal assays : Cross-validate results using biochemical (e.g., enzyme inhibition) and cellular (e.g., viability assays) approaches .

Safety and Handling Considerations

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation of dust .

- Storage : Store in sealed glass containers under nitrogen at –20°C for long-term stability .

- Waste disposal : Neutralize with sodium bicarbonate before incineration, adhering to local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.